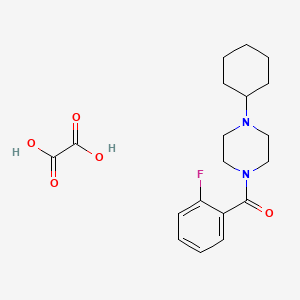![molecular formula C25H21Cl2NO2 B5100147 3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B5100147.png)
3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenone derivatives. It is commonly known as 'Benzylphenylethylaminochromenone' and has been extensively studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of 3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects:
3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one is its wide range of biological activities. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the main limitations of this compound is its lack of selectivity. It has been shown to interact with a wide range of signaling pathways in the body, making it difficult to identify its specific molecular targets.
Direcciones Futuras
There are several future directions for the study of 3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one. One area of research could focus on identifying the specific molecular targets of this compound. This would help to elucidate its mechanism of action and could lead to the development of more selective therapeutic agents. Another area of research could focus on the development of novel derivatives of 3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one with improved pharmacological properties. Finally, more studies could be conducted to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one involves the reaction of 6,8-dichloro-4H-chromen-4-one with benzylamine and 2-phenylethylamine in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an imine intermediate followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
3-[[benzyl(2-phenylethyl)amino]methyl]-6,8-dichlorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO2/c26-21-13-22-24(29)20(17-30-25(22)23(27)14-21)16-28(15-19-9-5-2-6-10-19)12-11-18-7-3-1-4-8-18/h1-10,13-14,17H,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPXBPWDCCCJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5100072.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B5100078.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide oxalate](/img/structure/B5100082.png)
![N-(4-bromo-3-methylphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5100092.png)
![3-({[2-(3-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5100096.png)

![methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B5100128.png)
![N-(2-furylmethyl)-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5100131.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5100139.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![3,4-dimethyl-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5100180.png)